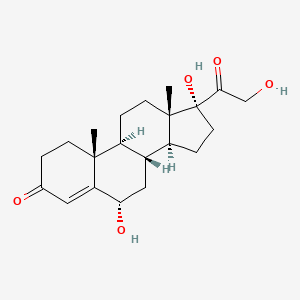

6a-Hydroxy-11-deoxycortisol

Description

Contextualization within Endogenous Steroid Metabolomics Research

Endogenous steroid metabolomics, the comprehensive analysis of all steroids and their metabolites within a biological system, provides critical insights into the functioning of steroidogenic pathways and their dysregulation in various diseases. 6α-Hydroxy-11-deoxycortisol is an important component of this complex metabolic network.

The study of urinary steroid profiles using techniques like gas chromatography-mass spectrometry (GC-MS) allows for the sensitive and specific quantification of numerous steroid metabolites, including 6α-hydroxylated steroids. oup.com Research in neonatal steroid metabolomics has identified 6α-hydroxylated metabolites as significant components of the urinary steroid profile. nih.gov For instance, in neonates with congenital adrenal hyperplasia (CAH) due to CYP11B1 deficiency, high activity of the 6α-hydroxylase enzyme leads to increased excretion of 6α-hydroxytetrahydro-11-deoxycortisol (6α-OHTHS), a downstream metabolite, which has diagnostic value. nih.gov

Furthermore, steroid metabolome analysis is crucial for differentiating between benign and malignant adrenal tumors. oup.com Studies have shown that the profiles of glucocorticoid precursor metabolites, including derivatives of 11-deoxycortisol, are significantly different in adrenocortical carcinomas (ACC) compared to adrenocortical adenomas (ACA). oup.com While direct measurement of 6α-Hydroxy-11-deoxycortisol in this context is not always specified, the analysis of the broader metabolic fingerprint, which includes various hydroxylated and reduced forms of steroid precursors, is key to biomarker discovery. oup.com

Role as a Steroid Intermediate and Metabolite of Research Interest

6α-Hydroxy-11-deoxycortisol's primary role in steroid biochemistry is that of a metabolic intermediate. It is formed from its precursor, 11-deoxycortisol (also known as cortodoxone), a key steroid in the glucocorticoid synthesis pathway. wikipedia.org The conversion of 11-deoxycortisol to cortisol is a critical step in the adrenal cortex, catalyzed by the enzyme 11β-hydroxylase (CYP11B1). wikipedia.orgrsc.org

However, 11-deoxycortisol can also be metabolized through alternative pathways, including 6-hydroxylation. The enzymes primarily responsible for this reaction in humans are members of the cytochrome P450 3A subfamily, particularly CYP3A4. researchgate.net The 6β-hydroxylation of many steroids, including cortisol, progesterone (B1679170), and testosterone, is a major metabolic route catalyzed by CYP3A4 in the liver. researchgate.netnih.govpharmgkb.org While less is specified about the 6α-hydroxylation pathway, it represents an alternative metabolic fate for 11-deoxycortisol. The activity of these hydroxylating enzymes can be influenced by various factors and can differ between individuals and developmental stages, such as the elevated 6α-hydroxylase activity observed in newborns. nih.gov

The parent compound, 11-deoxycortisol, has been a subject of research for its own potential biological activities, with recent studies suggesting it may influence T cell function under physiological conditions. nih.gov As a metabolite, 6α-Hydroxy-11-deoxycortisol serves as a marker for the activity of specific metabolic pathways and enzymes, making it a valuable tool for researchers investigating steroid metabolism in both normal physiological states and in pathological conditions like congenital adrenal hyperplasia and adrenal tumors. oup.comnih.gov

Interactive Data Table: Properties of 6α-Hydroxy-11-deoxycortisol

| Property | Value |

|---|---|

| CAS Number | 76941-54-3 |

| Molecular Formula | C₂₁H₃₀O₅ |

| Molecular Weight | 362.46 g/mol |

| Synonyms | (6α)-6,17,21-Trihydroxy-pregn-4-ene-3,20-dione |

| Parent Compound | 11-Deoxycortisol |

Data sourced from multiple references. cymitquimica.com

Structure

3D Structure

Properties

Molecular Formula |

C21H30O5 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

(6S,8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O5/c1-19-6-3-12(23)9-16(19)17(24)10-13-14(19)4-7-20(2)15(13)5-8-21(20,26)18(25)11-22/h9,13-15,17,22,24,26H,3-8,10-11H2,1-2H3/t13-,14+,15+,17+,19-,20+,21+/m1/s1 |

InChI Key |

RVOXVZIZUGYSPL-BUPQPSJMSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 6α Hydroxy 11 Deoxycortisol

Precursor Identification and Elucidation of Biotransformation Pathways

The primary precursor for the biosynthesis of 6α-Hydroxy-11-deoxycortisol is 11-deoxycortisol, also known as cortodoxone. wikipedia.org In the canonical steroidogenesis pathway within the adrenal cortex, cholesterol undergoes a series of enzymatic conversions to produce pregnenolone, which is then further metabolized. nih.gov 17α-hydroxyprogesterone is converted to 11-deoxycortisol by the enzyme 21-hydroxylase. wikipedia.org Subsequently, 11-deoxycortisol serves as the immediate substrate for the hydroxylation reaction that introduces a hydroxyl group at the 6α position, yielding 6α-Hydroxy-11-deoxycortisol.

The biotransformation pathways are not limited to endogenous mammalian systems. Research has extensively explored the capability of various microorganisms, particularly fungi, to hydroxylate 11-deoxycortisol at different positions, leading to a variety of steroid derivatives. These microbial biotransformation studies have been instrumental in understanding the enzymatic machinery capable of modifying the steroid nucleus.

Enzymatic Hydroxylation Steps in Steroidogenesis Research

The introduction of a hydroxyl group onto the steroid skeleton is a critical step in the synthesis of many biologically active steroids. This process is primarily catalyzed by a superfamily of enzymes known as cytochrome P450 monooxygenases (P450s). researchgate.netoup.com These enzymes are involved in a wide array of reactions, including the hydroxylation of steroids. uniprot.orguniprot.org

6-Hydroxylation Processes

The specific formation of 6α-Hydroxy-11-deoxycortisol involves the enzymatic introduction of a hydroxyl group at the 6α-position of the 11-deoxycortisol molecule. In humans, this reaction is carried out by cytochrome P450 enzymes, with CYP3A4 and CYP3A5 being identified as having 6α-hydroxylase activity. This process is an NADPH-dependent oxidation where an oxygen atom from molecular oxygen is incorporated into the steroid substrate. The stereoselectivity of this reaction, favoring the α-face of the steroid, is influenced by steric hindrance from the methyl group at the C-19 position.

Other Relevant Hydroxylations Affecting 11-Deoxycortisol Derivatives

Beyond 6α-hydroxylation, 11-deoxycortisol is a substrate for several other important hydroxylation reactions, leading to a variety of steroid hormones.

11β-Hydroxylation: The most significant hydroxylation of 11-deoxycortisol is at the 11β-position, a reaction catalyzed by the mitochondrial cytochrome P450 enzyme CYP11B1 (steroid 11β-hydroxylase). uniprot.orgoup.com This conversion yields cortisol, the primary glucocorticoid in humans. wikipedia.orgoup.com This reaction is a crucial step in the glucocorticoid biosynthesis pathway. uniprot.orgoup.com

19-Hydroxylation: Certain fungal species, such as Pellicularia filamentosa and Thanatephorus cucumeris, have been shown to hydroxylate 11-deoxycortisol at the 19-position, producing 19-hydroxycortexolone. massey.ac.nzmassey.ac.nzasm.orgasm.orgnih.gov This biotransformation is of interest for the potential microbial production of 19-hydroxysteroids, which are precursors to valuable 19-norsteroids. massey.ac.nzmassey.ac.nz

Other Fungal Hydroxylations: Fungi exhibit remarkable diversity in their ability to hydroxylate 11-deoxycortisol. For instance, some Pestalotia species are highly active in 11α-hydroxylation. massey.ac.nz Furthermore, studies with Thanatephorus cucumeris have identified enzymes capable of 2β- and 7β-hydroxylations of 11-deoxycortisol. asm.org

Diversification of Steroidogenic Pathways Across Biological Systems

The pathways for steroid biosynthesis and metabolism, including the hydroxylation of 11-deoxycortisol, display significant variation between different organisms, highlighting the evolutionary adaptation of these processes.

Mammalian Steroidogenesis Research

In mammals, the adrenal cortex is the primary site of steroid hormone production. The synthesis of cortisol from 11-deoxycortisol via 11β-hydroxylation by CYP11B1 is a well-established and critical pathway. uniprot.orgoup.com Another closely related enzyme, CYP11B2 (aldosterone synthase), is primarily responsible for aldosterone (B195564) synthesis but can also act on 11-deoxycortisol. nih.govnih.gov Research has also shown that hybrid CYP11B enzymes can convert 11-deoxycortisol to cortisol, 18-hydroxycortisol, and 18-oxocortisol. oup.comnih.gov The study of these pathways is crucial for understanding endocrine function and disorders such as congenital adrenal hyperplasia, which can result from deficiencies in enzymes like 21-hydroxylase or 11β-hydroxylase. wikipedia.org

Fungal Biotransformation Studies

Fungi have proven to be a rich source of enzymes for steroid biotransformation, offering pathways not typically observed in mammals. The ability of various fungal strains to hydroxylate 11-deoxycortisol at multiple positions has been a subject of extensive research. For example, Cunninghamella elegans has been utilized for the 11β-hydroxylation of cortexolone. ajol.info Similarly, Cunninghamella blakesleeana and Curvularia lunata are known to convert 11-deoxycortisol to cortisol. oup.comoup.com

A notable example is the fungus Thanatephorus cucumeris, which possesses a P450 enzyme (STH10) with both 19- and 11β-hydroxylase activities towards 11-deoxycortisol. asm.orgasm.orgnih.gov Further investigation into this fungus has revealed other P450 enzymes from the CYP5150A family that exhibit distinct regioselectivities, catalyzing 2β- and 7β-hydroxylation of the same precursor. asm.org These findings underscore the vast potential of microbial systems for producing a diverse array of hydroxylated steroid derivatives.

Data Tables

Table 1: Fungal Biotransformation of 11-Deoxycortisol

| Fungal Species | Precursor | Major Hydroxylated Products | Reference(s) |

| Pellicularia filamentosa | 11-Deoxycortisol | 19-Hydroxycortexolone, 11β-Hydroxycortexolone (Hydrocortisone) | massey.ac.nzmassey.ac.nz |

| Thanatephorus cucumeris | 11-Deoxycortisol | 19-Hydroxy-11-deoxycortisol, 11β-Hydroxy-11-deoxycortisol, 7β-Hydroxy-11-deoxycortisol, 2β-Hydroxy-11-deoxycortisol | asm.orgasm.orgnih.govasm.org |

| Cunninghamella elegans | 11-Deoxycortisol (Cortexolone) | 11β-Hydroxycortexolone (Hydrocortisone) | ajol.info |

| Cunninghamella blakesleeana | 11-Deoxycortisol | Cortisol | oup.comoup.com |

| Curvularia lunata | 11-Deoxycortisol | Cortisol | oup.comoup.com |

| Pestalotia spp. | Progesterone (B1679170) | 11α-Hydroxyprogesterone | massey.ac.nz |

Evolutionary Perspectives on Steroid Metabolism in Vertebrates

The intricate pathways of steroid biosynthesis and metabolism present in modern vertebrates are the result of a long evolutionary history, shaped by gene duplication and functional divergence. Examining steroid metabolism from an evolutionary standpoint provides crucial context for understanding the roles of specific compounds like 6α-Hydroxy-11-deoxycortisol.

Ancient Origins of Steroid Signaling

Steroidogenesis, the process of creating steroids from cholesterol, is a complex biochemical pathway involving numerous enzymes, particularly from the cytochrome P450 (Cyp) and hydroxysteroid dehydrogenase (Hsd) families. nih.gov The fundamental machinery for steroid synthesis appears to be ancient, with evidence of its components in invertebrates. The invertebrate chordate amphioxus, considered the closest living invertebrate relative of vertebrates, possesses orthologs for many of the vertebrate genes involved in steroid metabolism. nih.gov However, key components of the adrenal steroid pathway found in vertebrates are absent in amphioxus, suggesting a significant elaboration and refinement of these pathways occurred at the base of the vertebrate lineage. nih.gov

The evolution of steroid receptors played a pivotal role in the diversification of steroid signaling. An estrogen receptor and a 3-ketosteroid receptor are thought to have first appeared in basal chordates like amphioxus. arxiv.orgnih.gov Subsequent gene duplication and divergence of the 3-ketosteroid receptor in early vertebrates led to the evolution of distinct receptors for androgens, glucocorticoids, mineralocorticoids, and progestins. arxiv.orgnih.gov This expansion of receptor diversity allowed for more precise regulation of a wide array of physiological processes, including reproduction, immune responses, electrolyte balance, and stress responses. arxiv.org

The Emergence of Corticosteroid Signaling

A crucial step in vertebrate evolution was the development of a complex corticosteroid signaling system. In jawless vertebrates (agnathans) like the lamprey, which emerged over 500 million years ago, 11-deoxycortisol serves as the primary corticosteroid, exhibiting both glucocorticoid and mineralocorticoid activities. wikipedia.orgnih.gov This is significant because lampreys lack the 11β-hydroxylase (CYP11B1) enzyme necessary to convert 11-deoxycortisol to cortisol. wikipedia.orgwikipedia.org The presence of a highly specific corticosteroid signaling pathway centered on 11-deoxycortisol in these early vertebrates indicates its ancient and fundamental role. wikipedia.orgnih.gov

The evolution of distinct glucocorticoid and mineralocorticoid receptors from an ancestral corticoid receptor occurred in cartilaginous fishes (gnathostomes). arxiv.orgnih.gov This was accompanied by the evolution of enzymes like aldosterone synthase in lungfish, a forerunner of terrestrial vertebrates, further refining mineralocorticoid signaling. arxiv.orgnih.gov

Hydroxylation and Metabolic Diversification

The hydroxylation of steroid molecules at various positions is a key mechanism for generating a diverse array of hormones with distinct functions. The enzymes responsible for these reactions, primarily cytochrome P450s, have undergone significant evolutionary diversification.

The 6α-hydroxylation of steroids, leading to compounds like 6α-Hydroxy-11-deoxycortisol, is carried out by enzymes with 6α-hydroxylase activity, notably from the CYP3A subfamily in humans. While the direct evolutionary history of 6α-hydroxylase activity specifically in relation to 11-deoxycortisol across all vertebrate lineages is not fully elucidated, the presence of hydroxylated steroid metabolites in various vertebrate groups points to the ancient nature of these metabolic pathways.

For instance, lampreys are known to produce 15α-hydroxylated steroids, such as 15α-hydroxyprogesterone and 15α-hydroxytestosterone, highlighting the early emergence of specific steroid hydroxylation pathways. arxiv.org The diversification of these hydroxylase enzymes would have provided the raw material for natural selection to act upon, leading to the evolution of new hormonal signals and regulatory networks.

The metabolism of 11-deoxycortisol itself has been subject to evolutionary pressures. In most mammals, it is primarily an intermediate in the synthesis of cortisol. wikipedia.org However, as seen in the lamprey, it can also function as a primary hormone. wikipedia.orgnih.gov Furthermore, evidence suggests that in certain situations, such as when 11β-hydroxylase activity is impaired, 11-deoxycortisol can be shunted into alternative metabolic pathways, leading to the synthesis of androstenedione (B190577). researchgate.net This highlights the metabolic plasticity of steroidogenic pathways and how they can be repurposed over evolutionary time.

Data Tables

Table 1: Key Enzymes in Steroid Metabolism and their Evolutionary Significance

| Enzyme | Function | Evolutionary Significance |

| Cytochrome P450 (Cyp) family | Involved in a wide range of steroid hydroxylation and modification reactions. | Ancient family of enzymes with deep evolutionary roots. Diversification of Cyp enzymes has been a major driver of steroid hormone evolution. nih.gov |

| Hydroxysteroid dehydrogenases (Hsd) | Interconvert steroid hormones between their active and inactive forms. | Crucial for regulating the local concentration of active steroids in target tissues. nih.gov |

| CYP11A1 (Cholesterol side-chain cleavage enzyme) | Catalyzes the first committed step in steroidogenesis, the conversion of cholesterol to pregnenolone. | A foundational enzyme in vertebrate steroid synthesis. physiology.org |

| CYP17A1 (17α-hydroxylase/17,20-lyase) | Involved in the synthesis of both glucocorticoids and sex steroids. | A key branching point in the steroidogenic pathway. cansa.org.za |

| CYP21A2 (21-hydroxylase) | Essential for the synthesis of both glucocorticoids and mineralocorticoids. | Its presence is crucial for the production of cortisol and aldosterone in most vertebrates. wikipedia.orgphysiology.org |

| CYP11B1 (11β-hydroxylase) | Converts 11-deoxycortisol to cortisol. | Its absence in early vertebrates like the lamprey highlights the ancestral role of 11-deoxycortisol as a primary corticosteroid. wikipedia.orgwikipedia.org |

| CYP11B2 (Aldosterone synthase) | Catalyzes the final steps in aldosterone synthesis. | The evolution of this enzyme was a key step in the refinement of mineralocorticoid signaling in terrestrial vertebrates. arxiv.orgnih.gov |

| CYP3A Subfamily (e.g., CYP3A4, CYP3A5) | Exhibit 6α-hydroxylase activity, among other functions. | Responsible for the 6α-hydroxylation of various steroids, including the formation of 6α-Hydroxy-11-deoxycortisol. |

Table 2: Evolution of Steroid Receptors

| Receptor | Ligand(s) | Evolutionary Emergence | Significance |

| Ancestral Estrogen Receptor | Estrogens | Basal chordates (e.g., amphioxus) | The ancestral vertebrate steroid receptor. arxiv.orgnih.gov |

| Ancestral 3-Ketosteroid Receptor | Early steroids | Basal chordates (e.g., amphioxus) | Precursor to androgen, glucocorticoid, mineralocorticoid, and progesterone receptors. arxiv.orgnih.gov |

| Corticosteroid Receptor (in jawless fish) | 11-deoxycortisol | Jawless vertebrates (e.g., lamprey) | Mediates the actions of 11-deoxycortisol as both a glucocorticoid and mineralocorticoid. nih.gov |

| Glucocorticoid Receptor (GR) | Cortisol, Corticosterone (B1669441) | Cartilaginous fishes (gnathostomes) | Allowed for the specific regulation of metabolic and immune responses by glucocorticoids. arxiv.orgnih.gov |

| Mineralocorticoid Receptor (MR) | Aldosterone, 11-deoxycorticosterone | Cartilaginous fishes (gnathostomes) | Enabled precise control of electrolyte and water balance. arxiv.orgnih.gov |

| Androgen Receptor (AR) | Testosterone, Dihydrotestosterone | Cartilaginous fishes (gnathostomes) | Key for the development of male secondary sexual characteristics and reproductive function. arxiv.orgnih.gov |

| Progesterone Receptor (PR) | Progesterone | Jawless vertebrates | Crucial for female reproductive processes. arxiv.orgnih.gov |

Enzymology and Mechanistic Investigations of 6 Hydroxylation

Cytochrome P450 Monooxygenases in 6-Hydroxylation Research

Cytochrome P450 monooxygenases (CYPs) are a superfamily of heme-containing enzymes that catalyze the oxidation of a wide variety of substrates, including steroids. nih.gov They are central to steroid biosynthesis and metabolism across biological kingdoms. frontiersin.org In the context of producing compounds like 6α-Hydroxy-11-deoxycortisol, CYPs are the primary catalysts studied, as they can introduce hydroxyl groups at non-activated carbon-hydrogen bonds with high regio- and stereoselectivity. rwth-aachen.demdpi.com

Fungi are a rich source of cytochrome P450 enzymes capable of hydroxylating steroids at various positions. This capability has been exploited industrially, for instance, in the 11-hydroxylation of steroids, which was a pioneering application in biotransformation for producing steroid drugs. asm.org Research into fungal CYPs reveals a significant diversity in regioselectivity, which is the ability to introduce a functional group at a specific position on the steroid nucleus.

Studies on P450 enzymes from the fungus Thanatephorus cucumeris have identified several enzymes within the CYP5150 family that exhibit distinct regioselectivities toward 11-deoxycortisol. nih.govasm.org While enzymes CYP5150AP3 and CYP5150AN1 were found to catalyze 7β-hydroxylation and 2β-hydroxylation of 11-deoxycortisol, respectively, their isoenzyme, CYP5150AP2, performs 19- and 11β-hydroxylations. nih.govasm.org This demonstrates that even enzymes with high amino acid sequence identity can have completely different regioselectivities. asm.org Similarly, the 11β-hydroxylase from Cochliobolus lunatus is a microsomal P450 system that, compared to its mammalian counterparts, shows a broader substrate specificity and lower regioselectivity. nih.gov

The structural characteristics of the steroid's A-ring can significantly influence the position of hydroxylation. asm.org Although microbial hydroxylation can sometimes lead to a mixture of products due to multiple P450 enzymes with varied specificities, the use of recombinant, specific hydroxylases is a promising approach to achieve desired transformations like 6α-hydroxylation. asm.org

Table 1: Regioselectivity of Selected Fungal Cytochrome P450 Enzymes on Steroid Substrates

| Enzyme Family | Source Organism | Substrate(s) | Primary Hydroxylation Position(s) |

|---|---|---|---|

| CYP5150A | Thanatephorus cucumeris | 11-deoxycortisol, Testosterone | 2β, 7β, 11β, 19 |

| Not specified | Cochliobolus lunatus | Progesterone (B1679170), other steroids | 11β |

This table provides examples of fungal P450 regioselectivity; specific enzymes for 6α-hydroxylation of 11-deoxycortisol are a subject of ongoing research.

In mammals, the final steps of glucocorticoid and mineralocorticoid synthesis are catalyzed by two mitochondrial P450 enzymes: CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). nih.gov The primary role of CYP11B1 is the stereoselective 11β-hydroxylation of 11-deoxycortisol to produce cortisol. wikipedia.orgresearchgate.netmedlineplus.gov This is a critical step in the human stress hormone synthesis pathway. researchgate.net Both CYP11B1 and CYP11B2 can catalyze 11β-hydroxylation, but CYP11B2 also possesses 18-hydroxylase and 18-oxidase activities necessary for aldosterone (B195564) synthesis. nih.govnih.gov

While CYP11B1 and CYP11B2 are highly specific for the 11β-position and are not known to perform 6-hydroxylations, other mammalian P450s, particularly from the CYP3A subfamily, are well-known for this reaction. For example, CYP3A4 and CYP3A5 are the primary enzymes responsible for the 6β-hydroxylation of cortisol and other steroids like testosterone and progesterone in the human liver. asm.orgresearchgate.netresearchgate.net This 6β-hydroxylation is a major pathway in the metabolic clearance of these hormones. Research has shown that CYP3A4 can hydroxylate testosterone at ten different positions, illustrating its catalytic versatility. asm.org

The study of these distinct mammalian enzymes highlights the principle of functional specialization: CYP11B enzymes are dedicated to essential steroid synthesis with high positional fidelity, whereas CYP3A enzymes are involved in broader metabolic clearance, including 6-hydroxylation.

Enzyme Reaction Kinetics and Stereochemical Considerations in Research Contexts

The efficiency and specificity of enzymatic steroid hydroxylation are quantified through enzyme kinetics. Key parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) provide insights into an enzyme's affinity for a substrate and its catalytic turnover rate.

For instance, kinetic studies of the 6β-hydroxylation of cortisol and cortisone by human CYP3A4 have determined Kₘ values of 148 µM and 89 µM, respectively, indicating the enzyme's affinity for these substrates. researchgate.net Further research comparing CYP3A4 and CYP3A5 found that the Kₘ values for CYP3A5-mediated 6β-hydroxylation of testosterone and progesterone were approximately double those for CYP3A4. researchgate.net In contrast, bacterial enzymes can exhibit much higher affinity and catalytic rates. The CYP154C3 enzyme from Streptomyces griseus, which performs 16α-hydroxylation, showed a Kₘ of 31.9 µM and a kcat of 181 s⁻¹ for its substrate Δ4-androstene-3,17-dione. nih.gov

Table 2: Selected Kinetic Parameters for Steroid Hydroxylation by P450 Enzymes

| Enzyme | Substrate | Reaction | Kₘ (µM) | Vₘₐₓ or kcat |

|---|---|---|---|---|

| Human CYP3A4 | Cortisol | 6β-hydroxylation | 148 ± 25 | 27 ± 2 pmol/min/pmol CYP |

| Human CYP3A4 | Cortisone | 6β-hydroxylation | 89 ± 9 | 15.2 ± 0.7 pmol/min/pmol CYP |

| Human CYP3A5 | Cortisol | 6β-hydroxylation | Similar to CYP3A4 | N/A |

Stereochemistry is a critical consideration, as hydroxylation can occur from either the α-face (below the plane of the ring) or the β-face (above the plane). The production of 6α-Hydroxy-11-deoxycortisol requires an enzyme that not only targets the C6 position but also specifically directs the hydroxyl group to the α-position. This stereoselectivity is dictated by the precise orientation of the substrate within the enzyme's active site. mdpi.com Directed evolution and protein engineering are powerful research tools used to alter the regio- and stereoselectivity of P450 enzymes to produce specific, desired hydroxysteroids that are challenging to synthesize chemically. acs.orgnih.gov

Enzyme Inhibition Studies in Steroid Metabolism Research

The study of enzyme inhibitors is fundamental to understanding metabolic pathways and developing therapeutic agents. Inhibitors can block specific steps in steroid synthesis or metabolism, leading to significant physiological effects. nih.gov

In the context of cortisol synthesis, several inhibitors targeting CYP enzymes are well-characterized. Metyrapone is a known inhibitor of CYP11B1, blocking the final step of cortisol production from 11-deoxycortisol. wikipedia.orgnih.gov Other compounds, such as ketoconazole, aminoglutethimide, and etomidate, act on multiple P450 enzymes in the steroidogenic pathway. nih.gov The inhibition of these enzymes is a therapeutic strategy for managing conditions of cortisol excess, such as Cushing's syndrome. nih.gov

Inhibition studies are also crucial for understanding drug-drug interactions. Since CYP3A4 metabolizes many steroids (via 6β-hydroxylation) as well as a large percentage of clinically used drugs, co-administration of a drug that inhibits CYP3A4 can lead to altered steroid hormone levels. wikipedia.org Endocrine disruptors, which are environmental chemicals, can also exert their effects by inhibiting key steroidogenic enzymes, including various CYPs and HSDs. mdpi.com These inhibition studies provide critical information on the selectivity and mechanism of action of different compounds, aiding in both drug design and toxicology. nih.govprovidence.edu

Table 3: Examples of Inhibitors for Enzymes in Steroid Metabolism

| Inhibitor | Target Enzyme(s) | Primary Effect |

|---|---|---|

| Metyrapone | CYP11B1 (11β-hydroxylase) | Blocks conversion of 11-deoxycortisol to cortisol |

| Ketoconazole | Multiple CYPs (e.g., CYP11A1, CYP17A1) | Blocks multiple steps in steroid synthesis |

| Etomidate | Multiple CYPs (e.g., CYP11B1) | Blocks adrenal steroid biosynthesis |

| Trilostane | 3β-HSD | Inhibits conversion of pregnenolone to progesterone |

Advanced Analytical Methodologies for 6α Hydroxy 11 Deoxycortisol Research

Chromatographic Separation Techniques for Steroid Metabolite Analysis

Chromatography is the cornerstone of steroid analysis, providing the necessary separation of target analytes from interfering substances and other related steroids. Both high-performance liquid chromatography and gas chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating steroids in biological fluids. nih.gov Its application to steroid analysis is valued for its ability to handle thermally unstable compounds without the need for chemical derivatization. nih.gov Research has focused on developing HPLC methods that can resolve structurally similar stereoisomers.

A notable study detailed a method for the simultaneous determination of the urinary cortisol metabolites 6α-hydroxycortisol and 6β-hydroxycortisol, which are structurally analogous to 6α-Hydroxy-11-deoxycortisol. nih.gov This method highlights the capabilities of modern HPLC for such separations. The separation was accomplished using a reversed-phase hybrid column with a gradient elution, demonstrating the high resolution achievable. nih.gov The key parameters from this method, which could be adapted for 6α-Hydroxy-11-deoxycortisol analysis, are summarized below.

| Parameter | Specification |

| Column | XTerra MS C18, 5 µm |

| Mobile Phase A | 0.05 M KH₂PO₄ - 0.01 M CH₃COOH (pH 3.77) |

| Mobile Phase B | 0.05 M KH₂PO₄ - 0.01 M CH₃COOH/acetonitrile (2:3, v/v) |

| Detection | UV absorbance at 239 nm |

| Analysis Time | 23-26 minutes |

| Resolution (Rs) between 6α/β isomers | 4.41 - 4.60 |

This type of HPLC method, often coupled with fluorescence detection after derivatization for enhanced sensitivity, is ideal for the routine measurement of steroids in clinical and research settings. nih.govencyclopedia.pub

Gas Chromatography (GC) is a classic and robust technique for steroid analysis, prized for its high-resolution separation capabilities for compounds with similar chemical structures. nih.gov However, the application of GC to steroids like 6α-Hydroxy-11-deoxycortisol faces challenges related to their insufficient volatility and thermal stability. researchgate.net

To overcome these limitations, a critical step in GC analysis of steroids is chemical derivatization. oup.com This process modifies the steroid structure to increase its volatility and thermal stability, making it suitable for gas-phase analysis. Common derivatization procedures include the formation of methoxime-trimethylsilyl (MO-TMS) ethers, which protect hydroxyl and keto groups. nih.gov Once derivatized, the steroid mixture can be separated on a capillary column, providing excellent resolution of different metabolites. oup.com The sequence of elution on the GC column can even help in the identification of specific isomers. nih.gov

Mass Spectrometric Identification and Quantification Approaches

Mass spectrometry (MS) is an indispensable tool in steroid research, offering unparalleled sensitivity and specificity for both identification and quantification. When coupled with a chromatographic separation technique, it provides a comprehensive analytical solution.

Gas Chromatography-Mass Spectrometry (GC/MS) has been a method of choice for comprehensive steroid profiling, often termed "steroidomics," since the 1960s. oup.com The combination of high-resolution GC separation with the mass-selective detection of MS allows for the reliable identification and quantification of numerous steroid metabolites in a single analysis. nih.govresearchgate.net

In the context of 6α-Hydroxy-11-deoxycortisol, GC/MS analysis has been specifically used to identify a related metabolite, 6α-hydroxytetrahydro-11-deoxycortisol (6α-hydroxy-THS), in urine. researchgate.net This metabolite serves as an important neonatal marker for the diagnosis of 11β-hydroxylase deficiency, a form of congenital adrenal hyperplasia (CAH). researchgate.netoup.com The analysis involves extraction, derivatization to form silyl (B83357) ethers, and subsequent GC/MS analysis in scanning or selected ion monitoring (SIM) mode. oup.com The resulting mass spectrum provides a molecular ion and a fragmentation pattern that can serve as a fingerprint for the compound's structure. oup.com

Key aspects of GC/MS in steroid analysis:

Derivatization: Necessary to improve volatility and create characteristic fragments. oup.com

Separation: High-resolution capillary columns separate structurally similar steroids. nih.gov

Detection: Mass spectrometer provides mass information for structural characterization and quantification. oup.com

Application: Used for diagnosing inborn disorders of steroidogenesis by profiling urinary metabolites. researchgate.netbham.ac.uk

Liquid Chromatography-Mass Spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has emerged as the gold standard for the targeted quantification of steroids in clinical and research laboratories. oup.comnih.gov This technique combines the gentle separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry, overcoming many limitations of older methods like immunoassays. bioscientifica.comnih.gov

LC-MS/MS methods are frequently developed for the simultaneous quantification of a panel of steroids, including 11-deoxycortisol, from small sample volumes like serum or plasma. bioscientifica.comnih.gov A typical LC-MS/MS workflow for analyzing 6α-Hydroxy-11-deoxycortisol would involve:

Sample Preparation: Addition of a stable isotope-labeled internal standard (e.g., deuterated 11-deoxycortisol) to the sample to account for matrix effects and extraction losses. nih.gov

Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) to isolate the steroids from the biological matrix. nih.govnih.gov

Chromatography: Rapid separation using ultra-high-pressure liquid chromatography (UHPLC) on a reversed-phase column. bioscientifica.com

Detection: Tandem mass spectrometry (MS/MS) using a triple quadrupole analyzer, typically operating in multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity. nih.govnih.gov

The high specificity of LC-MS/MS is particularly important to avoid cross-reactivity from structurally similar steroids, such as 6β-hydroxycortisol, which can be a problem in less specific immunoassay methods.

| Technique | Sample Type | Key Advantages |

| GC-MS | Urine | Comprehensive profiling, established reference method for steroid disorders. researchgate.netoup.com |

| LC-MS/MS | Serum, Plasma, Urine | High specificity and sensitivity, suitable for low-volume samples, minimal sample prep. nih.govbioscientifica.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research

While mass spectrometry is excellent for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the complete structural elucidation of novel compounds or for confirming the precise structure of synthesized reference standards. hyphadiscovery.com For a molecule like 6α-Hydroxy-11-deoxycortisol, NMR is crucial for unambiguously determining the stereochemistry of the hydroxyl group at the C-6 position.

Research on related hydroxylated steroids demonstrates the power of NMR. In one study, various A-ring reduced 6α- and 6β-hydroxylated derivatives of 11-deoxycortisol were synthesized and characterized. nih.gov While HPLC and GC/MS provided initial characterization, 1H-NMR was used for definitive identification. nih.gov Modern NMR studies utilize an array of one- and two-dimensional techniques to assign all proton (¹H) and carbon (¹³C) signals within a molecule. scielo.br

Key NMR techniques for steroid structural elucidation:

1D NMR: ¹H NMR and ¹³C NMR provide basic information on the chemical environment of each atom. scielo.br

2D NMR: Techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal connectivity between atoms, allowing for the complete assembly of the molecular structure. scielo.brscielo.org.za

The use of NMR is indispensable when MS/MS fragmentation patterns are insufficient to distinguish between isomers, ensuring that the correct structure is assigned to a metabolite of interest. hyphadiscovery.com

Animal Model Research Investigations Involving 6α Hydroxy 11 Deoxycortisol Precursors and Metabolism

Mammalian Animal Models for Adrenal Steroidogenesis Research

Mammalian models have long been the cornerstone of endocrine research, offering physiological systems that, in many respects, parallel human adrenal function.

Rodent Models for Metabolic Pathway Investigations

Rodents, particularly mice and rats, are widely used to investigate the metabolic pathways of corticosteroids. While the primary glucocorticoid in rodents is corticosterone (B1669441), not cortisol (as in humans), they still serve as valuable models for studying the fundamental enzymatic reactions in steroidogenesis.

Research has shown that rodent adrenal glands possess the necessary enzymatic machinery to metabolize precursors of 6α-Hydroxy-11-deoxycortisol. For instance, studies have demonstrated the presence of cytochrome P450 enzymes, including members of the CYP3A family, which are known to be involved in 6α-hydroxylation of various steroids. While the primary role of 11β-hydroxylase (CYP11B1) is to convert 11-deoxycortisol to cortisol, the metabolic landscape in rodents allows for alternative pathways to be explored.

Key Steroidogenic Enzymes and Metabolites in Rodent Models

| Enzyme | Gene | Function in Steroidogenesis | Relevance to 6α-Hydroxy-11-deoxycortisol Precursor Metabolism |

|---|---|---|---|

| 21-hydroxylase | Cyp21a1 | Converts progesterone (B1679170) to 11-deoxycorticosterone and 17α-hydroxyprogesterone to 11-deoxycortisol. | Essential for the production of 11-deoxycortisol, the direct precursor for potential 6α-hydroxylation. |

| 11β-hydroxylase | Cyp11b1 | Converts 11-deoxycortisol to cortisol (in species that produce it) and 11-deoxycorticosterone to corticosterone. | Primary metabolic route for 11-deoxycortisol; understanding its activity is key to studying alternative metabolic pathways. |

| CYP3A family | Cyp3a | Metabolism of a wide range of substrates, including steroids. Known to perform 6α-hydroxylation. | Potential enzymatic pathway for the conversion of 11-deoxycortisol to 6α-Hydroxy-11-deoxycortisol. |

Large Animal Models in Endocrine Research

Large animal models, such as pigs and sheep, offer physiological and anatomical similarities to humans that are advantageous for endocrine research. Their adrenal glands and steroid profiles more closely resemble those of humans compared to rodents. For example, both pigs and humans are cortisol-dominant species.

Studies in large animals have provided valuable insights into adrenal steroidogenesis and the metabolism of cortisol precursors. While specific investigations into 6α-Hydroxy-11-deoxycortisol are not prominent, the characterization of the steroid metabolome in these animals lays the groundwork for such studies. The presence of hepatic and extra-adrenal enzymes capable of steroid hydroxylation suggests that the metabolic pathways for producing 6α-hydroxylated metabolites of 11-deoxycortisol likely exist.

Non-Mammalian Vertebrate Models for Comparative Steroid Physiology

Non-mammalian vertebrates, such as fish and amphibians, provide unique opportunities for comparative endocrinology. These models can reveal conserved and divergent aspects of steroidogenesis. For instance, research in bullfrogs has demonstrated the capacity of liver slices to hydroxylate deoxycorticosterone at various positions, including 6β-hydroxylation, a closely related process to 6α-hydroxylation. This highlights that the enzymatic capability for such modifications is present in non-mammalian vertebrates and can be a valuable tool for studying the evolution and function of steroid-metabolizing enzymes. While not directly focused on 6α-Hydroxy-11-deoxycortisol, these studies underscore the broad potential for hydroxylation of steroid precursors across different species.

Genetic Manipulation and Humanized Animal Models in Steroid Research

The advent of genetic engineering has revolutionized the study of steroidogenesis. Genetically modified mouse models, including knockout and transgenic strains, have been pivotal in dissecting the roles of specific enzymes in the adrenal cortex.

More recently, the development of humanized mouse models for conditions like congenital adrenal hyperplasia (CAH) has provided a significant leap forward. ese-hormones.orgdrugtargetreview.comnews-medical.net CAH is a group of genetic disorders affecting the adrenal glands' ability to produce cortisol, often leading to an accumulation of precursor steroids, including 17α-hydroxyprogesterone and 11-deoxycortisol.

In one such model, the mouse Cyp21a1 gene was replaced with the human CYP21A2 gene carrying a disease-causing mutation. ese-hormones.orgendocrine-abstracts.org These mice exhibit hormonal imbalances similar to human CAH patients, including decreased corticosterone (the mouse equivalent of cortisol) and elevated precursor levels. ese-hormones.orgendocrine-abstracts.orgoup.com These models offer a unique in vivo platform to study the downstream metabolism of accumulated 11-deoxycortisol and to investigate the activity of enzymes that could lead to the formation of metabolites like 6α-Hydroxy-11-deoxycortisol.

Steroid Hormone Levels in a Humanized Mouse Model of Congenital Adrenal Hyperplasia

| Steroid | Genotype | Relative Plasma Level | Significance |

|---|---|---|---|

| Corticosterone | Homozygous Mutant | Decreased | Reflects impaired cortisol synthesis pathway, analogous to human CAH. endocrine-abstracts.orgoup.com |

| 11-deoxycorticosterone | Homozygous Mutant | Decreased | Indicates a block in the 21-hydroxylation step. endocrine-abstracts.orgoup.com |

| Progesterone | Homozygous Mutant | Increased | Accumulation of a precursor due to 21-hydroxylase deficiency. endocrine-abstracts.orgoup.com |

These humanized models are invaluable for preclinical testing of novel therapies and for studying the complex metabolic consequences of impaired steroidogenesis, including the potential for shunting of precursors into alternative metabolic pathways such as 6α-hydroxylation.

Chemical Synthesis and Derivatization Strategies for 6α Hydroxy 11 Deoxycortisol and Analogs

Stereoselective and Regioselective Synthetic Routes for 6-Hydroxylated Steroids

The introduction of a hydroxyl group at the C6 position of the steroid skeleton, particularly with the desired α-stereochemistry, is a key synthetic challenge. The reactivity of the steroid core must be carefully controlled to direct functionalization to the C6 position over other potential sites.

A common strategy for the 6-hydroxylation of Δ⁴-3-keto steroids like 11-deoxycortisol involves the formation of a 3,5-diene intermediate. This is typically achieved by treating the parent steroid with an enolizing agent. The resulting 3-methoxy-pregna-3,5-diene can then be subjected to oxidation to install the hydroxyl group. One reported method utilizes oxidation with 3-chloroperbenzoic acid (m-CPBA) or autoxidation. nih.gov This process yields a mixture of 6α- and 6β-hydroxy epimers. The reaction proceeds via the formation of an epoxide intermediate, which is subsequently opened to yield the diol. The ratio of the α to β epimer can be influenced by the choice of oxidizing agent and reaction conditions. For instance, oxidation with peracids tends to favor the formation of the 6β-hydroxy derivative. nih.gov

The general scheme for this transformation is outlined below:

Table 1: Chemical Synthesis of 6-Hydroxylated Derivatives of 11-Deoxycortisol

| Step | Reactant(s) | Intermediate/Product | Description |

|---|---|---|---|

| 1 | 11-Deoxycortisol | 3-Methoxy-pregna-3,5-diene derivative | Formation of the enol ether to activate the C6 position. |

| 2 | 3-Chloroperbenzoic acid (m-CPBA) or Autoxidation | 6α- and 6β-Hydroxy-11-deoxycortisol | Oxidation of the diene introduces the hydroxyl group at the C6 position, resulting in a mixture of stereoisomers. |

Detailed research findings indicate that the yield of the 6β-hydroxylated steroids is often higher with autoxidation compared to the peracid method, while the yield of the 6α-epimers is less affected by the choice of oxidant. nih.gov Separation of the resulting epimers is typically accomplished using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Preparation of A-Ring Reduced and Tetrahydro Derivatives

The biological activity and metabolic fate of corticosteroids are significantly influenced by the saturation of the A-ring. The preparation of A-ring reduced and tetrahydro derivatives of 6α-Hydroxy-11-deoxycortisol involves a multi-step process targeting the Δ⁴ double bond and the C3-ketone.

A synthetic route has been reported for the preparation of twelve A-ring reduced 6α- and 6β-hydroxylated compounds derived from 11-deoxycortisol. nih.gov The process begins with the selective reduction of the 4,5-double bond of the 6-hydroxy-4-pregnene-3-one starting material. This reduction can be accomplished using various catalytic hydrogenation methods, leading to the formation of both 5α- and 5β-pregnane-3,20-diones (dihydro derivatives). The stereochemical outcome of this reduction is dependent on the catalyst and reaction conditions employed.

Following the reduction of the double bond, the C3-ketone is enzymatically reduced to a hydroxyl group to yield the corresponding tetrahydro steroids. nih.gov This step typically employs a 3α-hydroxysteroid dehydrogenase enzyme in the presence of a cofactor such as NADH. nih.gov This enzymatic reduction is highly stereoselective, affording the 3α-hydroxy derivative. The resulting tetrahydro derivatives, such as 5β-pregnane-3α,6α,17α,21-tetrol-20-one, are key metabolites and can be used as analytical standards in metabolic studies. caymanchem.com

Table 2: Synthesis of A-Ring Reduced and Tetrahydro Derivatives

| Step | Starting Material | Reagents/Enzymes | Product(s) | Description |

|---|---|---|---|---|

| 1 | 6α-Hydroxy-11-deoxycortisol | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 6α-Hydroxy-5α-dihydro-11-deoxycortisol and 6α-Hydroxy-5β-dihydro-11-deoxycortisol | Selective reduction of the C4-C5 double bond. |

| 2 | 6α-Hydroxy-dihydro-11-deoxycortisol | 3α-Hydroxysteroid dehydrogenase, NADH | 6α-Hydroxy-tetrahydro-11-deoxycortisol (e.g., 3α,5β-tetrahydro derivative) | Stereoselective enzymatic reduction of the C3-ketone to a 3α-hydroxyl group. |

The characterization of these A-ring reduced derivatives relies on a combination of analytical techniques, including HPLC, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures and stereochemistry. nih.gov

Enzymatic and Chemoenzymatic Synthetic Approaches for Steroid Functionalization

Enzymatic and chemoenzymatic strategies have emerged as powerful tools for the selective functionalization of complex molecules like steroids, offering high regio- and stereoselectivity that can be difficult to achieve with traditional chemical methods. nih.gov These approaches leverage the catalytic prowess of enzymes, such as hydroxylases, reductases, and dehydrogenases, to perform specific transformations on the steroid nucleus. researchgate.net

The hydroxylation of steroids at specific positions is a well-established application of biocatalysis, particularly using cytochrome P450 monooxygenases (CYPs). asm.org These enzymes are capable of activating C-H bonds and inserting an oxygen atom with remarkable precision. While microbial 11β-hydroxylation of 11-deoxycortisol to produce cortisol is a cornerstone of industrial steroid synthesis, other P450 enzymes have been identified and engineered to hydroxylate different positions on the steroid scaffold. researchgate.net For instance, certain bacterial CYPs have been shown to catalyze hydroxylations at positions such as 6β, 7β, and 9α. asm.org Fungi, such as Rhizopus arrhizus, are known to possess 6β-hydroxylase activity, which could potentially be engineered or directed to favor 6α-hydroxylation. cdnsciencepub.com

The development of novel biocatalysts through protein engineering and directed evolution continues to expand the toolbox for steroid synthesis, enabling the creation of diverse analogs for biological evaluation. biorxiv.org

Physiological and Receptor Interaction Research Non Clinical

Interaction Profiles with Steroid Receptors in Model Systems

Direct experimental data on the binding affinity of 6a-Hydroxy-11-deoxycortisol to steroid receptors, such as the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR), are not extensively available in published literature. However, insights can be gleaned from the well-established structure-activity relationships (SAR) of corticosteroids.

The introduction of a hydroxyl group at the 6α-position of the steroid nucleus is a modification that can influence the biological activity of corticosteroids. Generally, substitutions at this position can alter the conformation of the steroid, thereby affecting its interaction with the ligand-binding domain of steroid receptors. For instance, the presence of a 6α-fluoro group is known to enhance the glucocorticoid activity of many synthetic corticosteroids. uomustansiriyah.edu.iqresearchgate.net While a hydroxyl group is different from a fluorine atom, its polarity and size would also be expected to modify the binding characteristics of the parent molecule, 11-deoxycortisol.

11-Deoxycortisol itself exhibits weak glucocorticoid activity. Computational docking studies and homology modeling of the glucocorticoid receptor ligand-binding domain suggest that the binding of corticosteroids involves a network of hydrogen bonds and hydrophobic interactions. nih.govoup.com The addition of a 6α-hydroxyl group could potentially introduce a new hydrogen bond donor/acceptor site, which might alter the binding affinity and stability of the ligand-receptor complex. Without direct experimental data, the precise impact of 6α-hydroxylation on the receptor binding profile of 11-deoxycortisol remains a subject for further investigation.

Table 1: Predicted Interaction Profile of this compound with Steroid Receptors (Hypothetical)

| Receptor | Predicted Binding Affinity | Predicted Biological Activity | Basis for Prediction |

| Glucocorticoid Receptor (GR) | Potentially altered compared to 11-deoxycortisol | Unknown; could be enhanced or diminished | Structure-activity relationships of 6α-substituted corticosteroids. uomustansiriyah.edu.iqresearchgate.net |

| Mineralocorticoid Receptor (MR) | Unknown | Unknown | Limited data on the effect of 6α-hydroxylation on MR binding. |

Modulation of Endocrine System Pathways by Metabolites of 11-Deoxycortisol

The metabolism of 11-deoxycortisol is a critical branch point in steroidogenesis, leading to the formation of active hormones that modulate various endocrine pathways. The primary metabolic fate of 11-deoxycortisol is its conversion to cortisol, a reaction catalyzed by the enzyme 11β-hydroxylase (CYP11B1).

However, under conditions where 11β-hydroxylase activity is impaired, 11-deoxycortisol can be shunted into an alternative metabolic pathway, leading to the synthesis of androstenedione (B190577). researchgate.net This conversion represents a significant link between the glucocorticoid and androgen synthesis pathways. An accumulation of 11-deoxycortisol can, therefore, lead to an overproduction of androgens, which can have significant physiological consequences.

Another key enzyme involved in the metabolism of corticosteroids is CYP3A4. While primarily known for its role in drug metabolism, CYP3A4 also metabolizes endogenous steroids. In vitro studies have shown that CYP3A4 can metabolize various glucocorticoids, often through hydroxylation reactions. nih.gov The metabolism of 11-deoxycortisol by CYP3A4 could potentially lead to the formation of various hydroxylated metabolites, including this compound, although specific studies confirming this are scarce. The activity of CYP3A4 is inducible by various substances, which can, in turn, alter the metabolic clearance of its steroid substrates.

Table 2: Key Metabolic Pathways of 11-Deoxycortisol and Their Endocrine Implications

| Metabolite | Key Enzyme(s) | Endocrine Pathway Modulated | Physiological Relevance |

| Cortisol | 11β-hydroxylase (CYP11B1) | Glucocorticoid signaling | Stress response, metabolism, inflammation |

| Androstenedione | Enzymes in the androgen synthesis pathway | Androgen signaling | Development of secondary sexual characteristics |

| Hydroxylated metabolites | CYP3A4 and other CYPs | Steroid clearance and inactivation | Modulates the bioavailability of active steroids |

Effects of Environmental Endocrine Disruptors on Steroid Metabolism and Output in Research Systems

A growing body of research indicates that various environmental chemicals, known as endocrine-disrupting chemicals (EDCs), can interfere with steroid metabolism and hormone action. nih.govnih.gov These compounds can exert their effects by interacting with steroid receptors or by inhibiting the enzymes responsible for steroid biosynthesis and metabolism.

Several EDCs have been shown to inhibit the activity of key steroidogenic enzymes. For instance, certain pesticides and plasticizers, such as bisphenol A (BPA), have been demonstrated in in vitro studies to disrupt adrenal steroidogenesis. nih.gov Specifically, some EDCs can inhibit the activity of 11β-hydroxylase (CYP11B1). nih.gov Inhibition of this enzyme would lead to a buildup of its substrate, 11-deoxycortisol, and a subsequent shunting of this precursor towards androgen production, as described in the previous section.

The activity of CYP3A4, another important enzyme in steroid metabolism, can also be affected by EDCs. Some environmental chemicals can induce or inhibit CYP3A4, thereby altering the metabolic clearance of corticosteroids and other substrates. This can lead to dysregulation of steroid hormone levels and signaling.

The study of EDCs in research systems often involves in vitro assays using cell lines that express steroidogenic enzymes or reporter gene assays to measure hormone receptor activation. These studies provide valuable information on the potential for environmental chemicals to disrupt endocrine function.

Table 3: Examples of Environmental Endocrine Disruptors and Their Effects on 11-Deoxycortisol Metabolism in Research Systems

| Endocrine Disruptor | Target Enzyme/Pathway | Observed Effect in Research Systems | Potential Consequence for 11-Deoxycortisol Metabolism |

| Certain Pesticides | 11β-hydroxylase (CYP11B1) | Inhibition of enzyme activity | Accumulation of 11-deoxycortisol, increased androstenedione production. |

| Bisphenol A (BPA) | Adrenal steroidogenesis | Alterations in steroid hormone production. nih.gov | Disruption of the normal metabolic fate of 11-deoxycortisol. |

| Phthalates | 11β-hydroxysteroid dehydrogenase (11β-HSD) | Inhibition of enzyme activity. nih.gov | Altered balance of active and inactive glucocorticoids. |

Future Research Directions and Emerging Paradigms for 6α Hydroxy 11 Deoxycortisol

Elucidation of Undiscovered Metabolic Fates

The complete metabolic pathway of 6α-Hydroxy-11-deoxycortisol is not yet fully delineated. Current knowledge indicates that it can be further metabolized, as evidenced by the detection of downstream products in urine, particularly in neonates with congenital adrenal hyperplasia (CAH) due to 11β-hydroxylase (CYP11B1) deficiency. In these infants, elevated 6α-hydroxylase activity leads to the increased excretion of 6α-hydroxytetrahydro-11-deoxycortisol (6α-OHTHS), a reduced metabolite of 6α-Hydroxy-11-deoxycortisol rsc.org.

However, the full spectrum of its metabolic transformations remains an area ripe for investigation. Future research will likely focus on identifying other potential metabolic routes, including further hydroxylation, oxidation, and conjugation reactions. Given that the initial 6α-hydroxylation is often mediated by cytochrome P450 enzymes, particularly from the CYP3A family, it is plausible that these or other enzymes could catalyze subsequent modifications mdpi.commdpi.com.

Uncovering these undiscovered metabolic fates is crucial for several reasons. It will provide a more complete picture of the steroid metabolome and how it is altered in disease. Furthermore, some of these novel metabolites may possess unique biological activities, contributing to the clinical phenotype of conditions like CAH. Advanced analytical techniques, such as high-resolution mass spectrometry, will be instrumental in identifying and quantifying these yet-unknown metabolites in biological fluids.

Advanced 'Omics Approaches in Steroid Metabolomics Research

The advent of 'omics' technologies, particularly metabolomics, has revolutionized the study of steroid hormones. Steroid metabolomics, which involves the comprehensive analysis of all steroids in a biological sample, offers a powerful tool to investigate the role of 6α-Hydroxy-11-deoxycortisol nih.govnih.gov.

Future research will increasingly employ advanced mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), for high-throughput and sensitive steroid profiling nih.gov. These methods can simultaneously quantify a large number of steroids, including 6α-Hydroxy-11-deoxycortisol and its known and potential metabolites, providing a detailed "fingerprint" of steroidogenesis in health and disease nih.gov.

The application of these 'omics' approaches will be critical in several areas. In diagnostics, for instance, the inclusion of 6α-Hydroxy-11-deoxycortisol and its metabolites in steroid panels could improve the accuracy of diagnosing and monitoring disorders of steroidogenesis, such as different forms of CAH nih.gov. In research, 'omics' data can be integrated with genomics and transcriptomics to build a more holistic understanding of the regulation of steroid pathways and the functional consequences of their dysregulation.

| 'Omics' Technology | Application in 6α-Hydroxy-11-deoxycortisol Research | Potential Insights |

| Metabolomics (LC-MS/MS, GC-MS) | Comprehensive profiling of steroid metabolites in biofluids. | Identification of novel metabolic pathways and biomarkers for diseases like CAH. |

| Genomics (Next-Generation Sequencing) | Identification of genetic variants in enzymes responsible for the synthesis and metabolism of 6α-Hydroxy-11-deoxycortisol. | Understanding inter-individual variations in its production and clearance. |

| Transcriptomics (RNA-Seq) | Quantifying gene expression of steroidogenic enzymes in response to various stimuli. | Elucidating the regulatory networks that control the formation of 6α-Hydroxy-11-deoxycortisol. |

| Proteomics | Measuring the abundance and post-translational modifications of steroidogenic enzymes. | Gaining insights into the enzymatic machinery involved in its metabolism. |

Development of Novel Biocatalytic Systems for Steroid Transformations

The regioselective and stereoselective hydroxylation of steroids is a challenging task in synthetic chemistry. Biocatalysis, using whole cells or isolated enzymes, offers a promising and environmentally friendly alternative for the production of specific hydroxylated steroids nih.govnih.gov.

Future research in this area will likely focus on the development of novel biocatalytic systems for the efficient and specific synthesis of 6α-Hydroxy-11-deoxycortisol. This will involve the discovery of new microbial enzymes with 6α-hydroxylase activity and the engineering of known enzymes, such as cytochrome P450s, to enhance their catalytic efficiency and specificity mdpi.comnih.gov.

Protein engineering techniques, including rational design and directed evolution, can be employed to create mutant enzymes with improved properties for industrial applications mdpi.com. For example, modifying the active site of a P450 enzyme could increase its preference for 11-deoxycortisol as a substrate and enhance the production of the 6α-hydroxylated product over other isomers. The development of such biocatalysts would not only provide a sustainable source of 6α-Hydroxy-11-deoxycortisol for research purposes but could also have applications in the pharmaceutical industry for the synthesis of novel steroid-based drugs researchgate.netnih.gov.

| Biocatalytic Approach | Description | Potential for 6α-Hydroxy-11-deoxycortisol Synthesis |

| Whole-Cell Biotransformation | Use of microorganisms (e.g., fungi, bacteria) that naturally express steroid hydroxylases. | Screening of microbial strains for the ability to 6α-hydroxylate 11-deoxycortisol. |

| Enzyme Engineering | Modification of the amino acid sequence of enzymes (e.g., P450s) to alter their catalytic properties. | Creation of highly specific and efficient biocatalysts for the targeted synthesis of 6α-Hydroxy-11-deoxycortisol. |

| Synthetic Biology | Construction of artificial metabolic pathways in engineered microorganisms. | Development of microbial cell factories for the de novo synthesis of 6α-Hydroxy-11-deoxycortisol from simple precursors. |

Comparative Biochemical Studies Across Diverse Species

The metabolism of steroids can vary significantly between different species due to differences in the expression and activity of steroidogenic enzymes nih.govcore.ac.uk. Comparative biochemical studies are therefore essential for understanding the evolution of steroidogenic pathways and for the appropriate use of animal models in endocrine research.

Future research should include comparative studies on the 6α-hydroxylation of 11-deoxycortisol across a range of species. This would involve characterizing the activity of CYP3A enzymes, which are known to be involved in 6β-hydroxylation of steroids and are likely candidates for 6α-hydroxylation, in different animals mdpi.comresearchgate.net. Such studies could reveal species-specific differences in the production and metabolism of 6α-Hydroxy-11-deoxycortisol.

These comparative approaches are particularly important for translational research. For example, understanding the differences in steroid metabolism between humans and common laboratory animals, such as rodents, is crucial for the preclinical evaluation of drugs that may affect steroidogenesis nih.govmdpi.com. Rodents, for instance, primarily produce corticosterone (B1669441) as their main glucocorticoid, unlike humans who predominantly produce cortisol, highlighting fundamental differences in their adrenal steroidogenic pathways researchgate.netresearchgate.net.

| Species | Primary Glucocorticoid | Known CYP3A Substrates | Implications for 6α-Hydroxy-11-deoxycortisol Research |

| Human | Cortisol | Wide range of drugs and endogenous compounds, including steroids. | The primary species of interest for understanding the physiological role of 6α-Hydroxy-11-deoxycortisol. |

| Rodent (Mouse, Rat) | Corticosterone | Species-specific differences in substrate specificity compared to human CYP3A4. | Animal models may not accurately reflect human metabolism of 11-deoxycortisol. |

| Non-human Primate | Cortisol | Generally more similar to humans than rodents. | Potentially a more suitable animal model for studying 6α-Hydroxy-11-deoxycortisol metabolism. |

Systems Biology Approaches to Adrenocortical Function and Metabolite Interplay

The adrenal cortex is a complex endocrine organ responsible for the synthesis of a multitude of steroid hormones that are critical for life. Systems biology, which integrates experimental data with computational modeling, offers a powerful framework for understanding the intricate network of reactions and regulatory loops that govern adrenocortical function vu.nl.

Future research will benefit from the development of more comprehensive systems biology models of adrenal steroidogenesis that explicitly include minor pathways, such as the formation of 6α-Hydroxy-11-deoxycortisol nih.gov. These models can be used to simulate the flow of metabolites through the steroidogenic network under different physiological and pathological conditions, such as in CAH nih.govmdpi.com.

By incorporating 'omics' data into these models, researchers can gain a more dynamic and quantitative understanding of how genetic variations or external perturbations affect the entire steroid metabolome. This approach can help to predict the impact of enzyme deficiencies on the levels of not only the major steroid hormones but also on minor metabolites like 6α-Hydroxy-11-deoxycortisol. Ultimately, these systems biology models could be used to identify novel therapeutic targets and to personalize the treatment of adrenal disorders.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting and quantifying 6α-Hydroxy-11-deoxycortisol in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. To optimize detection, employ deuterated internal standards (e.g., Tetrahydro-11-deoxy Cortisol-d5) to correct for matrix effects and ionization variability. Calibration curves should span physiologically relevant concentrations (0.1–100 ng/mL), with validation parameters (precision, accuracy, recovery) adhering to FDA guidelines .

- Data Consideration : Include cross-validation with immunoassays to address potential interferences from structurally similar corticosteroids .

Q. How is 6α-Hydroxy-11-deoxycortisol synthesized, and what are its key physicochemical properties?

- Methodological Answer : The compound (CAS 548-97-0) is synthesized via microbial hydroxylation of 11-deoxycortisol, with purity verified by NMR (¹H/¹³C) and HPLC-UV (>98%). Key properties include a molecular weight of 362.47 g/mol, a hydroxyl group at C6α, and a ketone at C3, which influence solubility (polar solvents like methanol) and stability (store at –20°C in inert atmospheres) .

Advanced Research Questions

Q. What experimental designs are optimal for studying 6α-Hydroxy-11-deoxycortisol's role in glucocorticoid metabolism?

- Methodological Answer : Use in vitro hepatocyte models to assess metabolic pathways, with isotopically labeled tracers (e.g., ¹⁴C-11-deoxycortisol) to track hydroxylation kinetics. Pair this with CRISPR/Cas9-mediated knockout of CYP3A4/CYP3A5 to isolate enzymatic contributions. Validate findings using human liver microsomes and recombinant CYP450 isoforms .

- Data Contradiction Analysis : Discrepancies in metabolic rates across studies may arise from inter-individual CYP3A polymorphism; stratify results by genetic variants (e.g., CYP3A5*3/*6 alleles) .

Q. How does 6α-Hydroxy-11-deoxycortisol interact with serum albumin, and what implications does this have for pharmacokinetic modeling?

- Methodological Answer : Apply equilibrium dialysis or surface plasmon resonance (SPR) to measure binding affinity (Kd). For 6α-Hydroxy-11-deoxycortisol, expect weak albumin binding (Kd >10 µM) due to its polar hydroxyl group, contrasting with tighter binding of non-hydroxylated corticosteroids. Incorporate these values into compartmental models to predict free vs. protein-bound fractions in plasma .

Q. What genetic or epigenetic factors regulate 6α-Hydroxy-11-deoxycortisol production in vivo?

- Methodological Answer : Conduct genome-wide association studies (GWAS) in cohorts with measured urinary 6α-Hydroxy-11-deoxycortisol levels. Prioritize loci near CYP3A4/CYP3A5 and 11β-hydroxysteroid dehydrogenase (HSD11B1). For epigenetic regulation, use bisulfite sequencing of CpG islands in promoter regions of target genes in adrenal tissue samples .

Q. What are the methodological challenges in distinguishing 6α-Hydroxy-11-deoxycortisol from its 6β-hydroxy isomer during analysis?

- Methodological Answer : Leverage chiral chromatography (e.g., CHIRALPAK IG-3 column) to resolve stereoisomers. Confirm peak identity via high-resolution MS/MS fragmentation (e.g., m/z 362.47 → 343.42 for α vs. β isomers). Cross-validate with synthetic standards and nuclear Overhauser effect (NOE) NMR to assign stereochemistry .

Data Interpretation & Validation

Q. How should researchers address conflicting data on 6α-Hydroxy-11-deoxycortisol's utility as a biomarker for CYP3A activity?

- Methodological Answer : Perform meta-analyses stratified by population (e.g., age, renal/hepatic function) and assay methodology. Use multivariate regression to adjust for confounders like concurrent medication (CYP3A inducers/inhibitors). If discordance persists, conduct head-to-head comparisons of 6α-Hydroxy-11-deoxycortisol with established probes (e.g., midazolam clearance) in the same cohort .

Q. What statistical approaches are recommended for analyzing dose-response relationships in 6α-Hydroxy-11-deoxycortisol exposure studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.